9-Hydroxymethyl-10-hydroxy Camptothecin
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Overview
Description
9-Hydroxymethyl-10-hydroxy Camptothecin is a derivative of camptothecin, a naturally occurring cytotoxic alkaloid isolated from the Chinese tree Camptotheca acuminata . This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-hydroxy Camptothecin typically involves the modification of camptothecin through various chemical reactions. One common method includes the hydroxylation of camptothecin at specific positions to introduce the hydroxymethyl and hydroxy groups . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of these functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxymethyl-10-hydroxy Camptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to introduce hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of camptothecin, each with unique biological activities .
Scientific Research Applications
9-Hydroxymethyl-10-hydroxy Camptothecin has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-Hydroxymethyl-10-hydroxy Camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death) in cancer cells . This mechanism is crucial for its anticancer activity.
Comparison with Similar Compounds
9-Aminocamptothecin and 9-Nitrocamptothecin: These analogues are in various stages of clinical development and have shown promising anticancer activities.
Uniqueness: 9-Hydroxymethyl-10-hydroxy Camptothecin is unique due to its specific hydroxylation pattern, which enhances its ability to inhibit topoisomerase I and its potential to overcome resistance mechanisms seen with other camptothecin derivatives .
Properties
Molecular Formula |
C21H18N2O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C21H18N2O6/c1-2-21(28)14-6-16-18-10(7-23(16)19(26)13(14)9-29-20(21)27)5-11-12(8-24)17(25)4-3-15(11)22-18/h3-6,24-25,28H,2,7-9H2,1H3/t21-/m0/s1 |
InChI Key |
WUKNBBKPIIZWRO-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O |
Origin of Product |
United States |
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